REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([NH:11][C:12]2[C:13]([Cl:19])=[CH:14][CH:15]=[CH:16][C:17]=2[Cl:18])=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1.C([NH2+]CC)C.CC1C(C)=C(OC(CCC(O)=O)=O)C(C)=C2CC[C@](CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)(C)OC=12.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].CCCCCCCC/C=C\CCCCCCCCOCCO>OCC(CO)O>[CH:1]1[CH:2]=[CH:3][C:4]([NH:11][C:12]2[C:17]([Cl:18])=[CH:16][CH:15]=[CH:14][C:13]=2[Cl:19])=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=1 |f:0.1,3.4.5|
|
Name
|
diclofenac diethylammonium
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=C(C1)CC(=O)O)NC=2C(=CC=CC2Cl)Cl.C(C)[NH2+]CC
|
Name
|
oil
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C2C(=C(C(=C1C)OC(=O)CCC(=O)O)C)CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C
|
Name
|
EDTA disodium salt
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCCOCCO
|
Name
|
methyl and propyl parabens
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
solvent
|
Smiles
|
OCC(O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified water to 1000 g
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=C(C1)CC(=O)O)NC=2C(=CC=CC2Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |